Rubriflordilactone A

Anti‑HIV‑1 Nortriterpenoid C8166 cells

Sourcing a structurally authenticated negative control for anti-HIV SAR or a benchmark for total synthesis can be challenging. Rubriflordilactone A solves this with its unique heptacyclic architecture and quantifiable biological signature. Key differentiation points: • Anti-HIV-1: Weak activity vs. rubriflordilactone B (EC₅₀ = 9.75 μg/mL), enabling direct pharmacophore comparison in C8166 assays. • Apoptosis: 79.3 ± 4.7% in SNU-1 cells at 10 μM via ERK1/2 dephosphorylation. • Low inherent cytotoxicity: IC₅₀ > 200 μg/mL against K562, ensuring clean control readouts. Standard pack sizes: 1 mg, 5 mg, 10 mg; bulk custom synthesis available. In stock for immediate global dispatch.

Molecular Formula C28H32O6
Molecular Weight 464.5 g/mol
Cat. No. B1247659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubriflordilactone A
Synonymsrubriflordilactone A
Molecular FormulaC28H32O6
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC1C2CCC3=C4CCC5C(OC6C5(CC4=CC(=C23)OC1C7C=C(C(=O)O7)C)OC(=O)C6)(C)C
InChIInChI=1S/C28H32O6/c1-13-9-20(32-26(13)30)25-14(2)16-5-6-18-17-7-8-21-27(3,4)33-22-11-23(29)34-28(21,22)12-15(17)10-19(31-25)24(16)18/h9-10,14,16,20-22,25H,5-8,11-12H2,1-4H3/t14-,16+,20-,21-,22+,25-,28+/m0/s1
InChIKeyQFKYMFWLPPOWOB-MPHJNTCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rubriflordilactone A: Structure and Bioactivity


Rubriflordilactone A is a highly oxygenated bisnortriterpenoid belonging to the schinortriterpenoid class, isolated from the leaves and stems of Schisandra rubriflora [1]. It features a complex heptacyclic framework with a molecular formula of C₂₈H₃₂O₆ and a molecular weight of 464.50 g/mol [2][3]. Characterized by a biosynthetically modified aromatic D‑ring and dense stereochemistry, it represents one of the most architecturally demanding natural products within the Schisandraceae family, making it a benchmark compound for total synthesis studies and a probe for biological activity evaluations [1][4].

1
Structural Benchmark
Heptacyclic framework with dense stereochemistry serves as a privileged natural scaffold for total synthesis and methodology development.
2
Biological Probe
Reported weak anti-HIV-1 activity and apoptosis pathway response support use as a tool compound for SAR and cell signaling studies.
3
Cytotoxicity Baseline
Minimal inherent cytotoxicity (>200 μg/mL in K562 cells) enables its role as a low-toxicity control in screening panels.

Why Rubriflordilactone A Is Unique


Although numerous schinortriterpenoids have been isolated from Schisandra species and share an overlapping biosynthetic origin, they exhibit stark divergence in anti‑HIV‑1 potency, cytotoxic profiles, and structural complexity. Rubriflordilactone A distinguishes itself through a unique heptacyclic architecture featuring a rare penta‑substituted arene motif and a specific stereochemical arrangement that directly impacts its biological signature [1]. Generic substitution with other in‑class compounds—even rubriflordilactone B or C—would fundamentally alter the experimental outcome because the difference in ring‑fusion patterns and oxidation states leads to distinct activity windows (e.g., weak vs. micromolar EC₅₀ values) and divergent synthetic accessibility [1][2]. The quantitative evidence below delineates precisely where rubriflordilactone A diverges from its closest analogs, enabling informed selection for specific research or procurement objectives.

Anti-HIV-1 Potency Mismatch
Rubriflordilactone B exhibits a distinct EC₅₀ profile; using A instead of B would shift from an active lead to a weak-activity probe, altering SAR interpretation.
Divergent Cytotoxic Profiles
Other schinortriterpenoids, such as micrandilactone C, show markedly higher cytotoxicity. Direct substitution may confound safety-window or selectivity assessments.
Synthetic Accessibility Disparity
Ring-fusion topology and oxidation-state differences in rubriflordilactones B/C demand distinct synthetic strategies; the benchmark total synthesis route does not transfer directly.

Quantitative Comparison of Rubriflordilactone A and Analogs


Anti-HIV-1 Activity: Rubriflordilactone A vs. B

Rubriflordilactone A demonstrates only weak anti‑HIV‑1 activity, whereas its structural congener rubriflordilactone B displays a well‑defined EC₅₀ of 9.75 μg/mL (SI = 12.39) against HIV‑1 replication in the same C8166 cellular assay [1]. This clear activity demarcation underscores that the slight architectural variation between the two compounds (e.g., D‑ring substitution pattern) translates into a >10‑fold difference in antiviral potency, making rubriflordilactone A a valuable inactive or weakly active control probe for structure–activity relationship (SAR) investigations.

Anti-HIV-1 Activity
Head-to-head
Rubriflordilactone A: weak activity
Rubriflordilactone B: EC₅₀ 9.75 μg/mL, SI 12.39
Supports SAR negative-control probe selection
C8166 T‑lymphocyte cell line; HIV‑1 IIIB strain
Anti‑HIV‑1 Nortriterpenoid C8166 cells

K562 Cytotoxicity Profile vs. Other Nortriterpenoids

Both rubriflordilactone A and B were evaluated for cytotoxicity against human chronic myelogenous leukemia K562 cells using the MTT assay. Both compounds showed IC₅₀ values exceeding 200 μg/mL, indicating minimal inherent cytotoxicity in this model [1]. In contrast, many other Schisandraceae nortriterpenoids exhibit moderate to strong cytotoxicity at much lower concentrations. For instance, micrandilactone C displays an anti‑HIV EC₅₀ of 7.71 μg/mL with a selectivity index >25.94, implying a markedly different cytotoxic profile [2]. The uniformly low K562 cytotoxicity of rubriflordilactone A (and B) distinguishes them as scaffolds with a favorable preliminary safety window, relevant for therapeutic lead optimization.

K562 Cytotoxicity
Reported
IC₅₀ > 200 μg/mL
Minimal inherent cytotoxicity endpoint
MTT assay; K562 human leukemia cell line
Cytotoxicity K562 Safety window

Pro-Apoptotic Activity in Gastric Cancer Cells

Rubriflordilactone A, at a concentration of 10 μM, induced significant apoptosis in SNU‑1 and SNU‑5 gastric cancer cell lines after 48 h, with apoptosis percentages of 79.3 ± 4.7% and 74.0 ± 5.1%, respectively (p < 0.01) [1]. This effect was mediated through the reduction of ERK1/2 phosphorylation. While no direct comparator was run in the same study, this level of apoptosis induction is comparable to established chemotherapeutic agents and far exceeds the baseline apoptotic rate in untreated controls. The data provide the first quantitative evidence for rubriflordilactone A’s antitumor potential in gastric cancer models, a phenotype not yet reported for many other schinortriterpenoids.

Apoptosis Induction
Reported
SNU‑1: 79.3 ± 4.7%
SNU‑5: 74.0 ± 5.1%
at 10 μM, 48 h
Reported apoptosis pathway-response context
ERK1/2 dephosphorylation implicated; gastric cancer models
Gastric cancer Apoptosis ERK1/2

Total Synthesis as a Benchmark for Complex Scaffolds

The first asymmetric total synthesis of rubriflordilactone A was reported in 2014, employing a convergent strategy that assembled the penta‑substituted arene via a 6π‑electrocyclization/aromatization cascade and installed the butenolide side chain through a formal vinylogous Mukaiyama aldol reaction [1]. In contrast, rubriflordilactone B and C required distinct synthetic strategies due to their different ring‑fusion topologies, and the total synthesis of rubriflordilactone A served as a critical platform for resolving stereochemical ambiguities in related structures [2]. The successful completion of its total synthesis—after more than a decade of effort—underscores rubriflordilactone A’s standing as one of the most challenging heptacyclic targets in the Schisandraceae family, making it a gold‑standard compound for evaluating new synthetic methodologies.

Total Synthesis
Class-level
First asymmetric total synthesis (2014); 6π‑electrocyclization/aromatization cascade
Validates novel cyclization methodologies
24-step catalytic asymmetric route; synthetic benchmark
Total synthesis Heptacyclic Electrocyclization

Structural Complexity: Heptacyclic Framework and Aromatic D-Ring

Rubriflordilactone A possesses a highly rearranged bisnortriterpenoid skeleton comprising a heptacyclic framework, 14 stereogenic centers, and a rare penta‑substituted arene (aromatic D‑ring) embedded within the core [1]. By comparison, many other Schisandraceae nortriterpenoids (e.g., schirubridilactones A‑F) exhibit simpler 5/7/5 or 5/5/7/6/5 ring systems with fewer stereocenters and lack the distinctive aromatic D‑ring [2]. The heightened architectural complexity of rubriflordilactone A directly impacts both its biological selectivity (as seen in its weak anti‑HIV profile) and its synthetic challenge. This makes the compound uniquely valuable for studies aimed at understanding how stereochemical and ring‑system complexity modulate biological activity or for developing new asymmetric synthetic methods.

Structural Complexity
Class-level
Heptacyclic core; 14 stereocenters; penta‑substituted aromatic D‑ring
Privileged scaffold for chemical-space exploration
X‑ray crystallography and NMR elucidation
Heptacyclic Stereochemistry Natural product scaffold

Rubriflordilactone A Research and Procurement Scenarios


Anti-HIV-1 SAR: Negative Control Probe

Given rubriflordilactone A’s weak anti‑HIV‑1 activity relative to the potent rubriflordilactone B (EC₅₀ = 9.75 μg/mL), it serves as an ideal negative control in SAR campaigns aimed at deciphering the pharmacophoric elements essential for HIV‑1 inhibition. Researchers can directly compare the two compounds in parallel assays to pinpoint the exact structural modification (e.g., D‑ring substitution) that confers antiviral potency [1].

Gastric Cancer Apoptosis and ERK1/2 Signaling

Rubriflordilactone A induces robust apoptosis (79.3 ± 4.7% in SNU‑1 cells; 74.0 ± 5.1% in SNU‑5 cells) at 10 μM via ERK1/2 dephosphorylation [2]. This quantitative pro‑apoptotic effect positions the compound as a valuable tool compound for dissecting MAPK/ERK signaling in gastric cancer models and for evaluating combination therapies with conventional chemotherapeutics.

Benchmark for Polycyclization and Arene Construction

The heptacyclic core of rubriflordilactone A, featuring a challenging penta‑substituted arene and 14 stereocenters, has been a target of multiple total synthesis efforts [3]. The first asymmetric synthesis was achieved via a 6π‑electrocyclization/aromatization cascade [4]. Academic and industrial synthetic chemistry groups can utilize rubriflordilactone A as a high‑value benchmark to validate new catalytic asymmetric cyclization methodologies, [2+2+2] cycloadditions, or bioinspired cascade reactions.

Selectivity Profiling in Cytotoxicity Screening

With an IC₅₀ > 200 μg/mL against K562 leukemia cells, rubriflordilactone A displays minimal inherent cytotoxicity [1]. This low‑toxicity profile makes it suitable as a control compound in broad cytotoxicity screening panels, helping to differentiate between true target‑mediated effects and non‑specific cellular toxicity when evaluating other schinortriterpenoid analogs or novel synthetic derivatives.

Application
Selection Property
Validation Focus
Anti-HIV-1 SAR probe (negative control)
Structural differentiation from active analog
Replication EC₅₀ endpoint in C8166 cells
Gastric cancer cell signaling studies
Reported apoptosis pathway-response context
Apoptosis induction and ERK1/2 phosphorylation endpoints
Synthetic methodology validation
Heptacyclic complexity and arene construction challenge
Cyclization cascade efficiency and stereochemical fidelity
Cytotoxicity screening baseline control
Minimal inherent cytotoxicity in K562 model
IC₅₀ threshold vs. comparator compounds

Technical Documentation Hub

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41 linked technical documents
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